(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione is a complex organic compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine-2,3-dione core, a thiophene ring, and various functional groups, making it of significant interest in both chemical synthesis and biological research. The molecular formula of this compound is C19H19NO4S, with a molecular weight of 357.4 g/mol.
The compound has been synthesized and characterized in various studies, with its synthetic routes and potential applications documented in scientific literature. It is primarily used for research purposes and is not intended for therapeutic applications in humans or animals.
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common method includes the condensation of a thiophene derivative with a pyrrolidine-2,3-dione precursor under controlled conditions.
The molecular structure of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione can be represented using the following structural data:
Property | Value |
---|---|
Molecular Formula | C19H19NO4S |
Molecular Weight | 357.4 g/mol |
IUPAC Name | 4-hydroxy-1-(2-methoxyethyl)-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI | InChI=1S/C19H19NO4S/c1-24-10-9... |
InChI Key | QKYPJAMFCJQHFC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CS3 |
This structure highlights the unique arrangement of functional groups that contribute to its chemical properties and potential biological activity.
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione can undergo several types of chemical reactions:
Reagents commonly used include:
The specific conditions such as temperature and solvent choice play critical roles in determining the outcomes of these reactions.
The mechanism of action for (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione involves interactions with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further detailed studies are required to elucidate the exact pathways involved in its action.
The stability of the compound under various conditions is crucial for its application in research settings.
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione has several scientific applications:
This compound's diverse functionalities make it a valuable subject for ongoing research in multiple scientific fields.
CAS No.: 90996-54-6
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 60186-21-2
CAS No.:
CAS No.: 51249-33-3